1-Methyl-5-(piperazin-1-yl)-1H-indole
Description
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-methyl-5-piperazin-1-ylindole |
InChI |
InChI=1S/C13H17N3/c1-15-7-4-11-10-12(2-3-13(11)15)16-8-5-14-6-9-16/h2-4,7,10,14H,5-6,8-9H2,1H3 |
InChI Key |
MUSJJQYZCJVXHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
General Reaction Protocol
The reaction typically proceeds under inert conditions with the following components:
-
Catalyst system : Palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligands : Bulky phosphines (e.g., XantPhos, RuPhos, or DavePhos) to stabilize the Pd center and prevent deactivation.
-
Base : Cs₂CO₃ or NaOtert-butanol to deprotonate the amine.
-
Solvent : Polar aprotic solvents (e.g., toluene, dioxane) or aqueous mixtures.
Example procedure :
A mixture of 5-bromo-1-methylindole (1.0 equiv), piperazine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XantPhos (8 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 100°C for 12–24 hours. The product is isolated via column chromatography, yielding 60–85%.
Key Optimization Parameters
-
Ligand selection : Bulky ligands (e.g., XantPhos) improve yields by mitigating heterocycle-induced catalyst poisoning.
-
Temperature : Reactions proceed efficiently at 80–110°C; higher temperatures risk decomposition.
-
Piperazine handling : Excess piperazine (1.5–2.0 equiv) compensates for its symmetry, ensuring mono-functionalization.
Table 1. Representative Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 100 | 78 | |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Dioxane | 90 | 65 | |
| PdCl₂(AmPhos) | DavePhos | K₃PO₄ | THF | 110 | 72 |
Nucleophilic Aromatic Substitution (SNAr)
While less common due to the indole’s electron-rich nature, SNAr is feasible with activated aryl halides. For 5-bromo-1-methylindole, electron-withdrawing groups (EWGs) or high-temperature conditions enhance reactivity.
Reaction Mechanism
Piperazine acts as a strong nucleophile, displacing bromide under basic conditions. The reaction requires:
-
Activation : EWGs (e.g., nitro, carbonyl) at the 4- or 6-position of indole to polarize the C–Br bond.
Example procedure :
5-Bromo-1-methylindole (1.0 equiv), piperazine (3.0 equiv), and K₂CO₃ (3.0 equiv) in DMF are heated at 140°C for 48 hours. Yield: 40–55%.
Limitations
-
Low yields due to competing side reactions (e.g., reduction of C–Br).
-
Requires harsh conditions unsuitable for base-sensitive substrates.
Alkylation of Piperazine with Halogenated Indoles
This two-step approach involves converting 5-hydroxy-1-methylindole to a reactive intermediate (e.g., tosylate or bromide), followed by alkylation with piperazine.
Tosylation-Alkylation Sequence
-
Tosylation : 5-Hydroxy-1-methylindole is treated with TsCl in pyridine to form the tosylate.
-
Alkylation : The tosylate reacts with piperazine in a polar solvent (e.g., DMF) with a base (e.g., K₂CO₃).
Example procedure :
5-Tosyloxy-1-methylindole (1.0 equiv) and piperazine (2.0 equiv) in DMF are stirred at 80°C for 24 hours. Yield: 50–60%.
Direct Bromination-Alkylation
5-Hydroxy-1-methylindole is brominated using POBr₃, followed by piperazine coupling.
Table 2. Comparison of Alkylation Methods
| Intermediate | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Tosylate | Piperazine | DMF, 80°C | 55 | |
| Bromide | Piperazine | DMF, 120°C | 48 |
Challenges and Practical Considerations
-
Piperazine Protection : To prevent over-alkylation, one nitrogen of piperazine may be protected with Boc or Cbz groups, followed by deprotection post-coupling.
-
Purification : The product often requires chromatography due to residual piperazine or palladium impurities.
-
Scalability : Buchwald-Hartwig amination is preferred for large-scale synthesis due to superior yields and milder conditions .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(piperazin-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the indole ring or the piperazine moiety.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
1-Methyl-5-(piperazin-1-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(piperazin-1-yl)-1H-indole involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial in its biological effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Piperazine Position : 4-substituted piperazines (e.g., 34c) show superior dopamine/serotonin receptor agonism compared to 5-substituted analogs, likely due to optimal spatial alignment with receptor binding pockets .
- N-Substituents : Methyl groups at the indole 1-position (as in the target compound) may enhance blood-brain barrier penetration compared to sulfonyl or aryl groups .
- Linker Flexibility : Derivatives with rigid linkers (e.g., phenylsulfonyl) exhibit stronger enzyme inhibition, while flexible alkyl chains improve receptor modulation .
Q & A
Q. What are the established synthetic routes for 1-Methyl-5-(piperazin-1-yl)-1H-indole, and what reaction conditions are critical for success?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common method is reacting 5-substituted indole derivatives with piperazine under reflux in polar aprotic solvents (e.g., DMF, DMSO) using a base like potassium carbonate to deprotonate indole . Alternative routes include:
- Suzuki-Miyaura coupling : For introducing aryl/heteroaryl groups via boronic ester intermediates (e.g., 1-Methylindole-5-boronic acid pinacol ester) .
- Mannich reaction : For introducing amine groups via a three-component reaction involving indole, formaldehyde, and piperazine derivatives . Key factors affecting yield include solvent choice, reaction time, and stoichiometric ratios of reagents. Industrial-scale synthesis may employ continuous flow reactors for efficiency .
Q. How is this compound characterized, and what analytical techniques are prioritized?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns and piperazine integration .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Elemental Analysis : To validate purity and stoichiometry . For crystallographic studies, SHELX or CCP4 software can resolve 3D structures, though this requires high-quality single crystals .
Advanced Research Questions
Q. How can reaction yields be optimized for nucleophilic substitution in the synthesis of this compound?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine .
- Base Selection : Strong bases (e.g., NaH) improve deprotonation of indole’s N-H group .
- Temperature Control : Reflux conditions (~80–100°C) balance reaction rate and side-product formation .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate reactions in biphasic systems . Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. How should researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines, enzyme sources (e.g., AChE from human vs. bovine), or incubation times .
- Structural Modifications : Minor changes (e.g., methyl vs. propyl groups on piperazine) drastically alter activity. Compare data with structurally similar analogs (Table 1) .
- Reference Standards : Use well-characterized controls (e.g., physostigmine for AChE inhibition) to calibrate assays . Recommended approach : Replicate assays under standardized conditions and perform dose-response curves (IC/EC) to validate potency .
Q. What methodologies are recommended for evaluating neurotransmitter modulation by this compound?
Key assays include:
- Acetylcholinesterase (AChE) Inhibition : Measure residual enzyme activity using Ellman’s reagent (DTNB) and compare to reference inhibitors .
- Monoamine Transporter Uptake : Use radiolabeled neurotransmitters (e.g., H-serotonin or H-norepinephrine) in synaptosomal preparations .
- Receptor Binding Studies : Competitive binding assays with H-ligands (e.g., clonidine for α-adrenergic receptors) to determine K values . Data should be normalized to positive controls (e.g., amitriptyline for serotonin uptake) and analyzed via nonlinear regression for potency metrics .
Key Recommendations for Researchers
- Synthetic Chemistry : Prioritize boronic ester intermediates for Suzuki couplings to access diverse analogs .
- Biological Assays : Validate all activity data with orthogonal assays (e.g., enzymatic vs. cellular) to mitigate false positives.
- Data Reporting : Include full experimental details (solvent, temperature, controls) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
